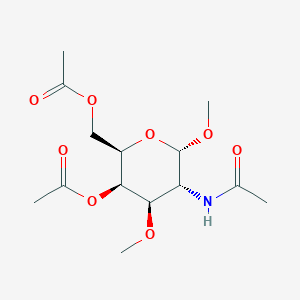
Methyl 2-(acetylamino)-3-O-methyl-4-O,6-O-diacetyl-2-deoxy-alpha-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(acetylamino)-3-O-methyl-4-O,6-O-diacetyl-2-deoxy-alpha-D-galactopyranoside, commonly known as Methylgalactoside, is a sugar molecule that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of galactose, a monosaccharide that is found in many natural sources, including milk and dairy products. Methylgalactoside has been synthesized through various methods, and its structure has been extensively characterized.
Mécanisme D'action
The mechanism of action of Methylgalactoside is not well understood. However, it is known to bind to specific receptors on the surface of cells, including lectins and galectins. These receptors are involved in various cellular processes, including cell adhesion, proliferation, and differentiation. Methylgalactoside has been shown to modulate these processes by binding to these receptors and altering their activity.
Effets Biochimiques Et Physiologiques
Methylgalactoside has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Methylgalactoside has also been shown to inhibit the replication of viruses, including HIV and influenza. In addition, Methylgalactoside has been shown to modulate the immune system by altering the activity of immune cells, including T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
Methylgalactoside has several advantages for lab experiments. It is a relatively simple molecule that can be synthesized easily and is commercially available. It is also stable and can be stored for long periods without degradation. However, Methylgalactoside also has some limitations. It is relatively expensive compared to other probes used in glycobiology, and its binding affinity to specific receptors can vary depending on the experimental conditions.
Orientations Futures
For the study of Methylgalactoside include the development of new drugs and probes for studying carbohydrate-protein interactions and the role of Methylgalactoside in the immune system.
Méthodes De Synthèse
Methylgalactoside can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. One of the most common methods for synthesizing Methylgalactoside is through the reaction of galactose with acetic anhydride and methanol in the presence of a catalyst. This method results in the formation of Methylgalactoside with a yield of around 80%. Another method for synthesizing Methylgalactoside is through the enzymatic synthesis using galactosyltransferase enzymes. This method is more efficient and results in a higher yield of Methylgalactoside.
Applications De Recherche Scientifique
Methylgalactoside has been extensively studied for its potential applications in scientific research. One of the most significant applications of Methylgalactoside is in the field of glycobiology, where it is used as a probe for studying carbohydrate-protein interactions. Methylgalactoside is also used as a substrate for galactosidase enzymes, which are important in the breakdown of lactose in the human body. Methylgalactoside has also been used in the development of new drugs for the treatment of various diseases, including cancer and viral infections.
Propriétés
Numéro CAS |
17296-12-7 |
|---|---|
Nom du produit |
Methyl 2-(acetylamino)-3-O-methyl-4-O,6-O-diacetyl-2-deoxy-alpha-D-galactopyranoside |
Formule moléculaire |
C14H23NO8 |
Poids moléculaire |
333.33 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R,6S)-5-acetamido-3-acetyloxy-4,6-dimethoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H23NO8/c1-7(16)15-11-13(19-4)12(22-9(3)18)10(6-21-8(2)17)23-14(11)20-5/h10-14H,6H2,1-5H3,(H,15,16)/t10-,11-,12+,13-,14+/m1/s1 |
Clé InChI |
RAVGTURHBRAJHE-RGDJUOJXSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)COC(=O)C)OC(=O)C)OC |
SMILES |
CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC |
Synonymes |
Methyl 2-(acetylamino)-3-O-methyl-4-O,6-O-diacetyl-2-deoxy-α-D-galactopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



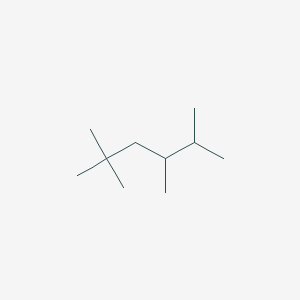
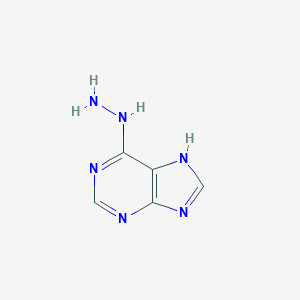
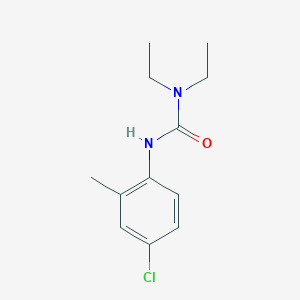
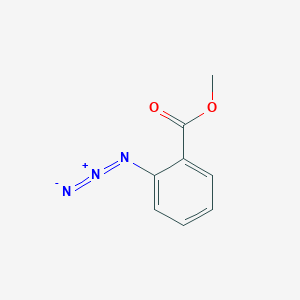
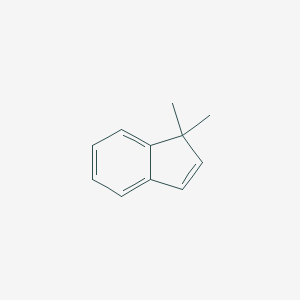

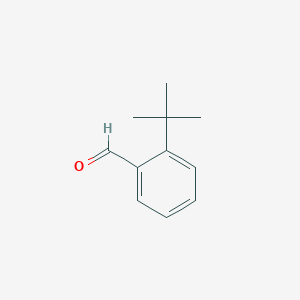
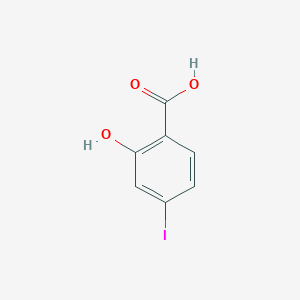
![Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl-](/img/structure/B103324.png)
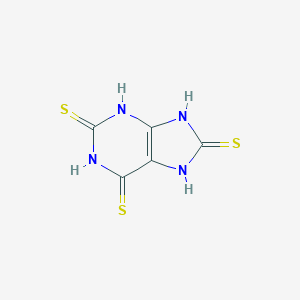
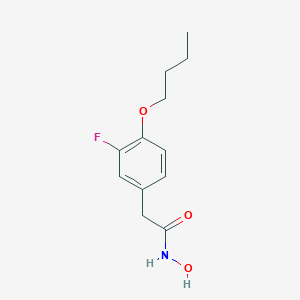
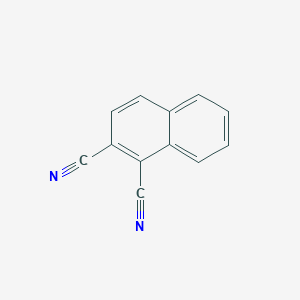
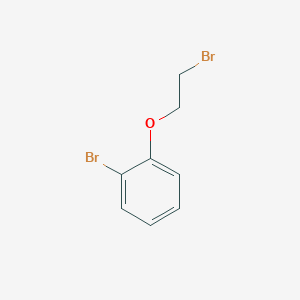
![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)